2-[(3,4-dimethoxyphenyl)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole
Description
The compound 2-[(3,4-dimethoxyphenyl)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole is a benzodiazole (benzimidazole) derivative with two key substituents:
- Position 2: A 3,4-dimethoxyphenylmethyl group.
- Position 1: A 2-(2-methoxyphenoxy)ethyl chain.
This structure combines electron-donating methoxy groups and aromatic systems, which may influence solubility, pharmacokinetics, and receptor interactions.
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-1-[2-(2-methoxyphenoxy)ethyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-28-21-10-6-7-11-23(21)31-15-14-27-20-9-5-4-8-19(20)26-25(27)17-18-12-13-22(29-2)24(16-18)30-3/h4-13,16H,14-15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMLEECCCVZDJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3,4-dimethoxyphenyl)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole , also known by its CAS number 35863-57-1, is a member of the benzodiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C22H26O8
- Molecular Weight : 418.437 g/mol
- LogP : 3.327
- PSA (Polar Surface Area) : 89.52 Ų
Structure
The structural features of this compound include a benzodiazole core substituted with methoxy and phenyl groups, which are critical for its biological activity.
Pharmacological Properties
- Anticancer Activity : Recent studies have indicated that benzodiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : The compound has demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anti-inflammatory Effects : Some derivatives of benzodiazole have been noted for their anti-inflammatory properties, potentially inhibiting pathways involved in inflammation .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of the methoxy groups and the benzodiazole core in enhancing biological activity. Modifications to these groups can significantly alter the potency and selectivity of the compound against various biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Groups | Enhance lipophilicity and cellular uptake |
| Benzodiazole Core | Essential for binding to biological targets |
| Substituents on Phenyl Rings | Influence specificity towards different receptors |
Study 1: Anticancer Efficacy
In a study published in 2021, researchers synthesized several benzodiazole derivatives, including the target compound, and evaluated their anticancer activities against human cancer cell lines. The results indicated that the compound induced significant cytotoxicity in breast and lung cancer cells, with IC50 values in the low micromolar range .
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of various benzodiazole derivatives, revealing that the compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 4 μg/ml, comparable to standard treatments .
Study 3: Anti-inflammatory Mechanism
Research highlighted the anti-inflammatory potential of related benzodiazole compounds through inhibition of pro-inflammatory cytokines in vitro. The findings suggest that these compounds could be developed further for therapeutic applications in chronic inflammatory diseases .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares the target compound with structurally related benzodiazole/benzimidazole derivatives:
Key Observations
Substituent Effects on Molecular Weight: The target compound’s molecular weight (~437.47) is higher than simpler analogs like 59077-64-4 (268.31) due to the additional phenoxyethyl group. This may influence bioavailability and membrane permeability .
Hydrazine and Nitro Groups: Compounds like those in exhibit antileishmanial activity (IC₅₀: 133.6 µM), likely due to nitro groups enhancing redox interactions .
The target compound’s phenoxyethyl chain may increase lipophilicity, reducing aqueous solubility but improving cell membrane penetration.
Synthetic Complexity :
- Analogs with triazole-thiazole moieties (e.g., 9c ) require multi-step syntheses involving click chemistry, whereas the target compound could be synthesized via alkylation of the benzodiazole core with appropriate halides.
Research Findings and Implications
- Docking Studies : highlights that substituent geometry critically affects binding to enzymes like α-glucosidase. The target compound’s methoxy groups may optimize binding compared to bromophenyl or methyl groups in other analogs .
- Biological Activity : While the target compound’s activity is undocumented, structurally similar compounds show varied pharmacological profiles. For example, antimalarial candidates in underscore the role of aromatic substituents in targeting parasitic enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
